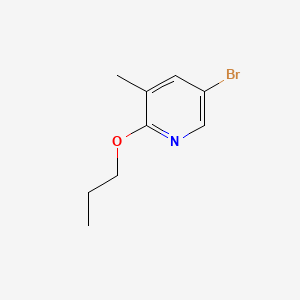

5-Bromo-3-methyl-2-propoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-methyl-2-propoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-3-4-12-9-7(2)5-8(10)6-11-9/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJZJPKXSPIBPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC=C(C=C1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682466 | |

| Record name | 5-Bromo-3-methyl-2-propoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261972-34-2 | |

| Record name | 5-Bromo-3-methyl-2-propoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-3-methyl-2-propoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a viable synthetic pathway for 5-Bromo-3-methyl-2-propoxypyridine, a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. The synthesis is presented as a multi-step process, commencing from commercially available precursors. This document provides detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a three-step process. The general strategy involves the initial formation of a 2-chloro-3-methylpyridine intermediate, followed by bromination at the 5-position, and finally, a nucleophilic aromatic substitution to introduce the 2-propoxy group.

A key intermediate in this proposed pathway is 5-bromo-2-chloro-3-methylpyridine. The synthesis of this intermediate can be achieved from 2-amino-5-bromo-3-methylpyridine. The final step involves a Williamson ether synthesis, a well-established method for forming ethers, by reacting the 2-chloro substituted pyridine with sodium propoxide. This nucleophilic substitution preferentially occurs at the 2- and 4-positions of the pyridine ring due to the electron-withdrawing nature of the nitrogen atom, which stabilizes the anionic intermediate.

Quantitative Data Summary

The following table summarizes typical quantitative data for the key reactions in the synthesis of this compound. The data is compiled from analogous reactions found in the literature and serves as a guideline for expected outcomes.

| Step | Reaction | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Chlorination | 2-Amino-5-bromo-3-methylpyridine | Sodium nitrite, Hydrochloric acid | Water | 0 - 5 | 1 - 2 | 70-80 |

| 2 | Propoxylation | 5-Bromo-2-chloro-3-methylpyridine, Propanol | Sodium Hydride | DMF | 25 - 70 | 12 - 24 | 85-95 |

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-chloro-3-methylpyridine

This protocol is adapted from established Sandmeyer-type reactions for the conversion of amino-pyridines to chloro-pyridines.

Materials:

-

2-Amino-5-bromo-3-methylpyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Ice

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-bromo-3-methylpyridine in concentrated hydrochloric acid, cooled in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional hour.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromo-2-chloro-3-methylpyridine.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Synthesis of this compound

This protocol utilizes the Williamson ether synthesis for the introduction of the propoxy group.

Materials:

-

5-Bromo-2-chloro-3-methylpyridine

-

n-Propanol

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous n-propanol and anhydrous DMF.

-

Cool the solution in an ice bath and carefully add sodium hydride portion-wise.

-

Allow the mixture to stir at room temperature for 30 minutes to form the sodium propoxide.

-

Slowly add a solution of 5-bromo-2-chloro-3-methylpyridine in anhydrous DMF to the reaction mixture.

-

Heat the reaction mixture to 70 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain this compound.

Synthesis Pathway Diagram

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthesis pathway for this compound.

An In-depth Technical Guide on the Physicochemical Properties of 5-Bromo-3-methyl-2-propoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Bromo-3-methyl-2-propoxypyridine (CAS No. 1261972-34-2). Due to the limited availability of experimental data for this specific compound, this document also presents comparative data for structurally similar molecules to offer valuable context for researchers. Furthermore, detailed experimental protocols for determining key physicochemical parameters are provided, alongside a discussion of the potential role of substituted pyridines like the title compound in medicinal chemistry and drug discovery.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their versatile chemical nature allows for a wide range of functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3][4] this compound is a halogenated and alkylated pyridine derivative with potential applications as a key intermediate in the synthesis of novel bioactive molecules. Understanding its physicochemical properties is paramount for its effective utilization in drug design, process development, and formulation.

This guide aims to consolidate the available information on this compound and to provide a practical framework for its experimental characterization.

Physicochemical Properties

While specific experimental data for this compound is scarce in publicly available literature, its basic molecular properties have been determined.[5] For a comprehensive understanding, the following table includes these properties alongside experimental data for structurally related compounds. This comparative approach allows for informed estimations of the properties of the title compound.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 5-Bromo-2-methoxy-3-methylpyridine | 2-Amino-5-bromo-3-methylpyridine | 5-Bromo-3-methyl-2-nitropyridine |

| CAS Number | 1261972-34-2[5] | 760207-87-2[6] | 3430-21-5 | 114042-02-3[7] |

| Molecular Formula | C₉H₁₂BrNO[5] | C₇H₈BrNO[6] | C₆H₇BrN₂ | C₆H₅BrN₂O₂ |

| Molecular Weight | 230.10 g/mol [5] | 202.05 g/mol [6] | 187.04 g/mol | 217.02 g/mol |

| Melting Point | Data not available | Data not available | 88-95 °C | Data not available |

| Boiling Point | Data not available | Data not available | Data not available | Data not available |

| Calculated logP | Data not available | 2.2[6] | Data not available | Data not available |

| SMILES | CCCOC1=NC=C(Br)C=C1C[5] | COC1=NC=C(Br)C=C1C | CC1=CC(=C(N)N=C1)Br | CC1=CC(=C(N(=O)=O)N=C1)Br |

Experimental Protocols

The following sections detail standardized experimental procedures for determining key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of purity.[8]

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.[9]

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.[10]

-

Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range.[8] A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination

The boiling point provides information about the volatility of a liquid compound.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a fusion tube or a small test tube.[11][12]

-

Apparatus: A Thiele tube or a similar heating block setup is used, along with a thermometer and a sealed-end capillary tube.[11][13]

-

Procedure: The fusion tube containing the sample and an inverted capillary tube is heated gently.[14] As the liquid heats, air trapped in the capillary tube will be expelled, forming a stream of bubbles. The heat source is then removed.

-

Data Recording: The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[15] This is the point where the vapor pressure of the liquid equals the atmospheric pressure.[15]

Solubility Determination

Solubility data is crucial for selecting appropriate solvents for reactions, purification, and formulation.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Procedure: A small, accurately weighed amount of the compound (e.g., 10 mg) is placed in a test tube.[16] A measured volume of the solvent (e.g., 1 mL) is added.[17] The mixture is vortexed or shaken vigorously for a set period (e.g., 1 minute) at a controlled temperature.[17][18]

-

Observation: The solubility is determined by visual inspection. If the solid completely dissolves, it is considered soluble. If it remains undissolved, it is insoluble. Varying degrees of solubility can be noted.[16]

-

Quantitative Analysis: For precise solubility determination, the saturated solution can be filtered, and the concentration of the dissolved compound can be measured using techniques like UV-Vis spectroscopy or HPLC.

Partition Coefficient (logP) Determination

The partition coefficient between n-octanol and water (logP) is a key measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[19]

Methodology (Shake Flask Method):

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the layers to separate.[20]

-

Sample Preparation: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

Partitioning: A measured volume of the solution is mixed with an equal volume of the other phase in a separatory funnel. The funnel is shaken vigorously to allow for partitioning of the compound between the two phases.[20]

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).[20]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[21]

Synthesis and Potential Applications

While a specific synthesis protocol for this compound was not found, a general synthetic approach can be inferred from the synthesis of related compounds.

Caption: A plausible synthetic workflow for this compound.

Substituted pyridines are invaluable building blocks in the synthesis of pharmaceuticals.[22][23] The bromo and alkoxy functional groups on this compound offer multiple reaction sites for further molecular elaboration, for instance, through cross-coupling reactions like the Suzuki reaction.[24]

Caption: The role of substituted pyridines as building blocks in drug discovery.

Conclusion

This technical guide has summarized the currently available physicochemical information for this compound and has provided a framework for its experimental characterization. The comparative data from related compounds, along with detailed experimental protocols, offer a valuable resource for researchers working with this and similar molecules. The versatile nature of the substituted pyridine scaffold suggests that this compound holds promise as a key intermediate in the development of novel chemical entities with potential therapeutic applications. Further experimental investigation into the properties of this compound is warranted to fully elucidate its potential in medicinal chemistry and materials science.

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. 1261972-34-2|this compound|BLD Pharm [bldpharm.com]

- 6. 5-Bromo-2-methoxy-3-methylpyridine | C7H8BrNO | CID 22591176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 114042-02-3|5-Bromo-3-methyl-2-nitropyridine|BLD Pharm [bldpharm.com]

- 8. pennwest.edu [pennwest.edu]

- 9. byjus.com [byjus.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. byjus.com [byjus.com]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. cdn.juniata.edu [cdn.juniata.edu]

- 15. Video: Boiling Points - Concept [jove.com]

- 16. youtube.com [youtube.com]

- 17. chem.ws [chem.ws]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. acdlabs.com [acdlabs.com]

- 20. agilent.com [agilent.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. Page loading... [guidechem.com]

- 23. chemimpex.com [chemimpex.com]

- 24. mdpi.com [mdpi.com]

In-Depth Technical Guide: 5-Bromo-3-methyl-2-propoxypyridine (CAS No. 1261972-34-2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 5-Bromo-3-methyl-2-propoxypyridine is limited. This guide provides a comprehensive overview based on established chemical principles and data from structurally related compounds. Experimental protocols are representative and may require optimization.

Introduction

This compound is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The presence of a bromine atom at the 5-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of more complex molecules. The 2-propoxy group can influence the compound's lipophilicity and metabolic stability, while the 3-methyl group can affect its steric and electronic properties. This combination of functional groups makes this compound a potentially valuable building block in drug discovery and development.

Physicochemical and Spectral Data

| Property | Value | Source/Comment |

| CAS Number | 1261972-34-2 | Commercial Supplier Listings |

| Molecular Formula | C9H12BrNO | Calculated |

| Molecular Weight | 230.10 g/mol | Calculated |

| Appearance | Not Available | Expected to be a solid or liquid |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Solubility | Not Available | Likely soluble in organic solvents |

| ¹H NMR | Not Available | Spectral data is not publicly available |

| ¹³C NMR | Not Available | Spectral data is not publicly available |

| Mass Spectrum | Not Available | Spectral data is not publicly available |

| Purity | >95% (typical) | Based on commercial availability |

Synthesis

The most probable synthetic route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This would involve the reaction of a suitable 2-halopyridine precursor with sodium propoxide.

General Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a general guideline for the synthesis of 2-alkoxypyridines from 2-halopyridines and may be adapted for the synthesis of this compound.

Materials:

-

5-Bromo-2-chloro-3-methylpyridine (or 2,5-dibromo-3-methylpyridine)

-

Sodium metal

-

Anhydrous propan-1-ol

-

Anhydrous solvent (e.g., DMF, DMSO, or THF)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Preparation of Sodium Propoxide: Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) in small portions to anhydrous propan-1-ol at room temperature with stirring. The reaction is exothermic. Allow the mixture to stir until all the sodium has reacted to form a clear solution of sodium propoxide.

-

Substitution Reaction: In a separate flask, dissolve 5-Bromo-2-chloro-3-methylpyridine (1.0 equivalent) in an anhydrous solvent. To this solution, add the freshly prepared sodium propoxide solution dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is typically heated to a temperature between 60-100 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Applications in Drug Development

While specific applications for this compound are not documented, its structural motifs suggest potential utility in several areas of drug discovery.

-

Scaffold for Library Synthesis: The bromo- and propoxy-substituted pyridine core can serve as a versatile starting point for the generation of compound libraries for high-throughput screening. The bromine atom can be readily functionalized via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents.

-

Medicinal Chemistry Building Block: Pyridine derivatives are present in numerous approved drugs. This compound could be used as an intermediate in the synthesis of more complex molecules with potential therapeutic activities, such as kinase inhibitors, GPCR modulators, or anti-infective agents.

Signaling Pathways

There is no information available in the scientific literature linking this compound to any specific signaling pathways.

Conclusion

This compound is a chemical entity with potential as a building block in medicinal chemistry and drug discovery. While specific experimental data and applications are currently lacking in the public domain, its synthesis is achievable through established methodologies like nucleophilic aromatic substitution. Further research is warranted to elucidate its physicochemical properties, biological activities, and potential therapeutic applications. The synthetic workflow provided in this guide offers a starting point for researchers interested in exploring the potential of this and related compounds.

5-Bromo-3-methyl-2-propoxypyridine molecular weight and formula

An In-depth Technical Guide to 5-Bromo-3-methyl-2-propoxypyridine: Molecular Properties and Synthesis Context

This guide provides a detailed overview of the molecular formula and weight of this compound, targeted at researchers, scientists, and professionals in drug development. It includes a comparative analysis with structurally similar compounds and outlines a general synthetic methodology based on established protocols for related pyridine derivatives.

Molecular Profile of this compound

The molecular structure of this compound is defined by a pyridine core substituted with a bromine atom at the 5-position, a methyl group at the 3-position, and a propoxy group at the 2-position. Based on its chemical structure, the molecular formula and weight have been calculated.

Table 1: Calculated Molecular Data for this compound

| Property | Value |

| Molecular Formula | C₉H₁₂BrNO |

| Molecular Weight | 230.10 g/mol |

Comparative Analysis with Related Pyridine Derivatives

For contextual understanding and to facilitate comparison in research and development, the following table summarizes the molecular properties of several structurally related bromo-methyl-pyridine derivatives.

Table 2: Molecular Properties of Related Bromo-Methyl-Pyridine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Bromo-3-methyl-2-nitropyridine | C₆H₅BrN₂O₂ | 217.02 |

| 5-Bromo-2-cyano-3-methylpyridine | C₇H₅BrN₂ | 197.04[1] |

| 5-Bromo-2-methoxy-3-methylpyridine | C₇H₈BrNO | 202.05[2] |

| 5-Bromo-2-methyl-3-nitropyridine | C₆H₅BrN₂O₂ | 217.020[3] |

| 5-Bromo-2-methylpyridin-3-ol | C₆H₆BrNO | 188.02[4] |

| 5-Bromo-2-methylpyridine | C₆H₆BrN | 172.02[5] |

General Experimental Protocol for Synthesis

While a specific experimental protocol for the synthesis of this compound was not found in the searched literature, a general synthetic route can be proposed based on established methods for analogous pyridine derivatives, such as the synthesis of 5-bromo-2-methoxypyridine from 2,5-dibromopyridine[6]. The synthesis would likely involve a nucleophilic substitution reaction.

Proposed Synthesis of this compound:

-

Starting Material: A suitable starting material would be a di-substituted pyridine such as 2,5-dibromo-3-methylpyridine.

-

Reagents: Sodium propoxide, prepared by reacting propanol with a strong base like sodium hydride, would serve as the nucleophile.

-

Reaction: The 2,5-dibromo-3-methylpyridine would be dissolved in an appropriate solvent, such as propanol or a non-protic polar solvent like DMF or DMSO.

-

Nucleophilic Substitution: Sodium propoxide is added to the solution. The propoxide ion will preferentially attack the 2-position of the pyridine ring, which is more activated towards nucleophilic substitution than the 5-position, displacing one of the bromine atoms.

-

Reaction Conditions: The reaction mixture is typically heated to drive the substitution to completion. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove inorganic salts. The crude product is purified using column chromatography or distillation to yield pure this compound.

This proposed methodology is based on the synthesis of similar alkoxy-pyridines and may require optimization of reaction conditions, solvents, and purification techniques for this specific compound.

Logical Derivation of Molecular Properties

The following diagram illustrates the logical workflow for determining the molecular formula and weight of this compound from its chemical name.

Caption: Logical derivation of molecular formula and weight.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Bromo-2-methoxy-3-methylpyridine | C7H8BrNO | CID 22591176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 5-Bromo-2-methylpyridin-3-ol | C6H6BrNO | CID 13227968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Bromo-2-methylpyridine = 99.0 HPLC 3430-13-5 [sigmaaldrich.com]

- 6. 5-Bromo-2-methoxypyridine | 13472-85-0 [chemicalbook.com]

Spectroscopic Characterization of 5-Bromo-3-methyl-2-propoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Bromo-3-methyl-2-propoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The document outlines the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for easy reference. Detailed experimental protocols for acquiring these spectra are also provided, alongside a visual workflow of the entire process. This guide serves as a practical resource for researchers engaged in the synthesis, identification, and analysis of this and related compounds.

Predicted Spectral Data

Due to the limited availability of public experimental data for this compound, the following tables present predicted spectral data based on the analysis of its chemical structure and comparison with similar compounds. These tables are intended to serve as a reference and guide for the interpretation of experimentally obtained spectra.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.95 | d | 1H | H-6 |

| ~7.50 | d | 1H | H-4 |

| ~4.25 | t | 2H | O-CH ₂-CH₂-CH₃ |

| ~2.25 | s | 3H | Ar-CH ₃ |

| ~1.75 | sext | 2H | O-CH₂-CH ₂-CH₃ |

| ~0.95 | t | 3H | O-CH₂-CH₂-CH ₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Coupling constants (J) are predicted to be in the typical range for ortho-coupling in pyridines and alkyl chains.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~162.5 | C-2 |

| ~150.0 | C-6 |

| ~142.0 | C-4 |

| ~128.0 | C-3 |

| ~115.0 | C-5 |

| ~70.0 | O-C H₂-CH₂-CH₃ |

| ~22.0 | O-CH₂-C H₂-CH₃ |

| ~18.0 | Ar-C H₃ |

| ~10.5 | O-CH₂-CH₂-C H₃ |

Solvent: CDCl₃

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2960-2850 | Strong | C-H stretch (aliphatic) |

| 1580-1550 | Strong | C=N, C=C stretch (pyridine ring) |

| 1470-1430 | Medium | C-H bend (aliphatic) |

| 1250-1200 | Strong | C-O-C stretch (asymmetric) |

| 1050-1000 | Strong | C-O-C stretch (symmetric) |

| ~830 | Strong | C-H out-of-plane bend (aromatic) |

| ~600 | Medium-Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 231/233 | High | [M]⁺ (Molecular ion, bromine isotopes) |

| 188/190 | Medium | [M - C₃H₇]⁺ |

| 159/161 | Medium | [M - OC₃H₇]⁺ |

| 78 | Low | [C₅H₄N]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh approximately 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1]

-

To ensure homogeneity, gently vortex or sonicate the mixture until the sample is fully dissolved.[1]

-

If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

The final solution height in the NMR tube should be between 4.0 and 5.0 cm.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[2][3]

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[1]

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.[1]

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).[1]

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.[1]

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method) :

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like dichloromethane or acetone.[4]

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a flat surface.[4]

-

Apply one or two drops of the solution onto the salt plate and allow the solvent to evaporate completely, leaving a thin film of the compound.[4]

-

-

Data Acquisition :

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization :

-

Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this, direct insertion or injection into a gas chromatograph (GC-MS) is suitable.[5]

-

For electron ionization (EI), the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[6][7] This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[7]

-

-

Mass Analysis and Detection :

-

The resulting ions (molecular ion and any fragment ions) are accelerated by an electric field into the mass analyzer.[7]

-

The mass analyzer, often a quadrupole or a magnetic sector, separates the ions based on their mass-to-charge (m/z) ratio.[7]

-

A detector at the end of the analyzer records the abundance of ions at each m/z value.[7]

-

The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion. The most intense peak is designated as the base peak with 100% relative abundance.[6]

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to data analysis in the spectroscopic characterization of a chemical compound.

Caption: Workflow of Spectroscopic Data Acquisition and Analysis.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

Commercial Availability and Technical Profile of 5-Bromo-3-methyl-2-propoxypyridine: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of 5-Bromo-3-methyl-2-propoxypyridine, a substituted pyridine derivative of interest to researchers, scientists, and professionals in drug development. This document outlines its commercial availability, chemical properties, a plausible synthetic route, and its potential applications in medicinal chemistry.

Commercial Availability

This compound is commercially available from several chemical suppliers. Researchers can procure this compound for laboratory and research purposes.

Table 1: Commercial Suppliers of this compound

| Supplier | CAS Number | Additional Information |

| BLD Pharm | 1261972-34-2 | Offers various quantities for research and development.[1] |

| Fluorochem | 1261972-34-2 | Listed as a research chemical. |

| abcr GmbH | 1261972-34-2 | Available for purchase. |

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. It is important to note that comprehensive experimental data for this specific molecule is limited in publicly accessible literature. The data presented is a combination of information from suppliers and predicted values.

Table 2: Physicochemical Data of this compound

| Property | Value | Source |

| CAS Number | 1261972-34-2 | BLD Pharm[1] |

| Molecular Formula | C₉H₁₂BrNO | BLD Pharm[1] |

| Molecular Weight | 230.10 g/mol | BLD Pharm[1] |

| IUPAC Name | This compound | - |

| Canonical SMILES | CCCOC1=NC=C(Br)C=C1C | Fluorochem |

| Physical State | Not specified (likely liquid or low-melting solid) | Inferred |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Not available (likely soluble in organic solvents) | Inferred |

Synthesis Protocol

Proposed Synthesis: Williamson Ether Synthesis via Nucleophilic Aromatic Substitution

The proposed synthesis involves the reaction of 5-Bromo-2-chloro-3-methylpyridine with sodium propoxide. 2-halopyridines are known to undergo nucleophilic aromatic substitution reactions, particularly when the halogen is at the 2- or 4-position.[6][7][8][9] The propoxide anion acts as the nucleophile, displacing the chloride from the pyridine ring.

Starting Materials:

-

5-Bromo-2-chloro-3-methylpyridine

-

Propan-1-ol

-

Sodium hydride (NaH) or other strong base

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

Experimental Protocol:

-

Preparation of Sodium Propoxide: To a solution of propan-1-ol (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of sodium propoxide.

-

Nucleophilic Aromatic Substitution: To the freshly prepared sodium propoxide solution, add a solution of 5-Bromo-2-chloro-3-methylpyridine (1.0 equivalent) in anhydrous THF dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature and carefully quench with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Caption: Proposed Williamson ether synthesis pathway.

Potential Applications in Drug Discovery

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[1][10][11][12][13] The pyridine scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. The specific substitution pattern of this compound offers several features that are attractive for drug design:

-

Scaffold for Library Synthesis: The bromo-substituent provides a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse chemical libraries for high-throughput screening.

-

Modulation of Physicochemical Properties: The methyl and propoxy groups can influence the molecule's lipophilicity, solubility, and metabolic stability, which are critical parameters for pharmacokinetic optimization.

-

Bioisosteric Replacement: The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking interactions of other functional groups in biological systems.

While no specific biological activity has been reported for this compound, its structural motifs are present in compounds with a wide range of therapeutic applications, including but not limited to enzyme inhibitors and receptor modulators.[10]

Caption: Drug discovery workflow utilizing the target compound.

Safety Information

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hazards: Likely to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Researchers should always consult the supplier-provided SDS before handling this chemical and perform a thorough risk assessment for any experimental procedures.

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for rigorous, experimentally validated data. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

- 1. nbinno.com [nbinno.com]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. lifechemicals.com [lifechemicals.com]

The Reactive Nature of the Bromine Atom in 5-Bromo-3-methyl-2-propoxypyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 5-Bromo-3-methyl-2-propoxypyridine, a versatile building block in modern organic synthesis. The strategic placement of the bromine atom at the 5-position of the pyridine ring, influenced by the electron-donating propoxy group at the 2-position and the methyl group at the 3-position, makes it a prime candidate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide will delve into the key transformations of this molecule, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Grignard reagent formation, and lithiation, providing quantitative data from analogous systems and detailed experimental protocols to facilitate its application in research and development.

Core Reactivity and Electronic Effects

The reactivity of the C-Br bond in this compound is significantly influenced by the electronic environment of the pyridine ring. The 2-propoxy group, being an electron-donating group, increases the electron density of the ring, which can affect the oxidative addition step in cross-coupling reactions. The bromine at the 5-position is susceptible to metal-halogen exchange and is an excellent handle for introducing diverse functionalities. The general order of reactivity for halopyridines in palladium-catalyzed cross-coupling reactions is I > Br > Cl, making the bromo-substituent a reliable and efficient reaction partner.

Quantitative Data on Key Reactions

The following tables summarize quantitative data for key reactions involving the bromine atom on the 5-bromo-2-alkoxypyridine scaffold. While specific data for the 2-propoxy derivative is limited, the data for closely related 2-alkoxy and other substituted analogs provide a strong predictive framework for its reactivity.

Table 1: Suzuki-Miyaura Coupling of 5-Bromo-2-substituted-pyridines

| 5-Bromo-pyridine Derivative | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 85 | [1] |

| 5-bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 82 | [1] |

| 5-bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 88 | [1] |

| 5-bromo-2-methylpyridin-3-amine | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 78 | [1] |

Table 2: Buchwald-Hartwig Amination of 5-Bromo-pyridines

| 5-Bromo-pyridine Derivative | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Amino-5-bromo-4-methylpyridine | Arylamine | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ | Toluene | 110 | 12-24 | High (not specified) | [2] |

| Bromobenzene (general) | Carbazole | [Pd(allyl)Cl]₂ (1) | TrixiePhos (4) | t-BuOLi | Toluene | 100 | 24 | 98 | [3] |

| Bromobenzene (general) | Diphenylamine | [Pd(allyl)Cl]₂ (1) | XPhos (4) | t-BuONa | Toluene | 100 | 24 | 96 | [3] |

Table 3: Grignard Reagent Formation from 5-Bromo-2-alkoxypyridines

| 5-Bromo-2-alkoxy-pyridine | Grignard Reagent for Exchange | Solvent | Temp. (°C) | Time (h) | Subsequent Reaction | Yield (%) | Reference |

| 5-bromo-2-methoxypyridine | i-PrMgCl·LiCl | THF | 25-30 | 5 | Coupling with 2-chloropyridine | >98 (conversion) | [4] |

| 5-bromo-2-ethoxypyridine | i-PrMgCl·LiCl | THF | 25-30 | 5 | Coupling with 2-chloropyridine | High (not specified) | [4] |

| 5-bromo-2-isopropoxypyridine | i-PrMgCl·LiCl | THF | 25-30 | 5 | Coupling with 2-chloropyridine | High (not specified) | [4] |

Table 4: Lithiation and Quenching of Bromo-pyridines

| Bromo-pyridine Derivative | Lithiating Agent | Solvent | Temp. (°C) | Quenching Electrophile | Yield (%) | Reference |

| 2-bromo-4-methoxypyridine | LTMP | THF | -78 | DMF | 70 (for subsequent alcohol) | [5] |

| 2,5-dibromo-4-methoxypyridine | LDA | THF | -78 | DMF | Good (not specified) | [5] |

| 2,5-dibromopyridine | n-BuLi | THF | -78 | I₂ | High (not specified) | [5] |

Experimental Protocols

The following are representative experimental protocols for the key transformations of this compound, adapted from procedures for structurally similar compounds.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine.[1]

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

1,4-Dioxane

-

Water (degassed)

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add 1,4-dioxane and degassed water in a 4:1 ratio.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol is a general procedure adapted for the amination of bromo-pyridines.[2][3]

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)

-

Xantphos (5 mol%)

-

Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

-

Anhydrous toluene

-

Schlenk tube

-

Magnetic stirrer and oil bath

-

Inert atmosphere (Argon)

Procedure:

-

To a dry Schlenk tube, add this compound (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (0.025 eq), Xantphos (0.05 eq), and Cs₂CO₃ (1.5 eq).

-

Evacuate and backfill the Schlenk tube with argon (repeat three times).

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Protocol 3: Grignard Reagent Formation and Reaction

This protocol is based on the halogen-metal exchange of 5-bromo-2-alkoxypyridines.[4]

Materials:

-

This compound

-

Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) (1.1-1.3 equivalents)

-

Anhydrous tetrahydrofuran (THF)

-

Electrophile (e.g., an aldehyde or ketone)

-

Dry reaction vessel

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add a solution of this compound in anhydrous THF.

-

Cool the solution to 0 °C.

-

Slowly add the i-PrMgCl·LiCl solution (1.1-1.3 eq) while maintaining the temperature.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours to ensure complete halogen-metal exchange.

-

Cool the resulting Grignard reagent solution to 0 °C.

-

Slowly add a solution of the electrophile in anhydrous THF.

-

Allow the reaction to proceed at 0 °C to room temperature until completion (monitor by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Protocol 4: Lithiation and Electrophilic Quench

This is a general procedure for the lithiation of bromo-pyridines.[5]

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) (1.1 equivalents) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Electrophile (e.g., N,N-dimethylformamide (DMF) or benzaldehyde)

-

Dry reaction vessel

-

Magnetic stirrer

-

Inert atmosphere (Argon)

Procedure:

-

In a dry reaction vessel under an inert atmosphere, dissolve this compound in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Add the electrophile (1.2 eq) dropwise at -78 °C.

-

Continue stirring at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude product via column chromatography.

Visualization of Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the fundamental signaling pathways and logical relationships of the key reactions discussed.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP2586777A1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel - Google Patents [patents.google.com]

- 5. arkat-usa.org [arkat-usa.org]

The Untapped Potential of 5-Bromo-3-methyl-2-propoxypyridine in Medicinal Chemistry: A Structural Overview and Future Outlook

For Immediate Release

Shanghai, China – December 26, 2025 – 5-Bromo-3-methyl-2-propoxypyridine, a substituted pyridine derivative, presents itself as a promising, yet underexplored, scaffold for the development of novel therapeutic agents. While direct applications and extensive biological data for this specific compound remain limited in publicly accessible literature, its structural features suggest significant potential for applications in medicinal chemistry, particularly as a versatile building block in the synthesis of complex, biologically active molecules. This whitepaper will provide a technical guide on its core characteristics, potential synthetic utility, and prospective applications based on the established roles of related chemical structures in drug discovery.

Core Molecular Features and Physicochemical Properties

This compound (CAS No. 1261972-34-2) is a halogenated and alkylated 2-alkoxypyridine. Its key structural components, a pyridine core, a bromine atom, a methyl group, and a propoxy group, each contribute to its chemical reactivity and potential for interaction with biological targets.

| Property | Value | Source |

| CAS Number | 1261972-34-2 | Commercial Suppliers |

| Molecular Formula | C₉H₁₂BrNO | Commercial Suppliers |

| Molecular Weight | 230.10 g/mol | Commercial Suppliers |

The pyridine ring is a common motif in a vast array of pharmaceuticals due to its ability to form hydrogen bonds and engage in pi-stacking interactions with biological macromolecules. The bromine atom at the 5-position serves as a key functional handle for various cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). The methyl and propoxy groups at the 3- and 2-positions, respectively, influence the molecule's lipophilicity, metabolic stability, and conformational preferences, all of which are critical parameters in drug design.

Synthetic Utility and Experimental Protocols

While specific experimental protocols for the direct use of this compound are not extensively documented, its structure lends itself to established synthetic transformations commonly employed in medicinal chemistry. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions.

Potential Synthetic Transformations: A Workflow

Below is a generalized workflow illustrating the potential synthetic utility of this compound as a building block.

Caption: Potential Cross-Coupling Reactions of this compound.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized protocol for a Suzuki-Miyaura coupling reaction using a bromo-pyridine substrate, which would be applicable to this compound.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid or ester (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq)

-

Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add this compound, the arylboronic acid/ester, and the base.

-

Purge the vessel with an inert gas for 10-15 minutes.

-

Add the degassed solvent and the palladium catalyst under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-3-methyl-2-propoxypyridine derivative.

Potential Therapeutic Applications Based on Analogous Structures

The 2-alkoxypyridine moiety is a recognized pharmacophore in various therapeutic areas. Based on the biological activities of structurally similar compounds, this compound could serve as a valuable starting material for the development of agents targeting a range of diseases.

Neurological Disorders

Substituted pyridines are prevalent in centrally acting agents. For instance, 2-aryloxy-4-alkoxy-pyridines have been identified as potent and orally active antagonists of the corticotropin-releasing factor 1 (CRF₁) receptor, with potential applications in the treatment of depression and anxiety. The scaffold of this compound provides a template for the synthesis of novel CRF₁ receptor antagonists and other modulators of neuronal signaling pathways.

Inflammation and Infectious Diseases

The pyridine nucleus is a core component of many anti-inflammatory and antimicrobial drugs. The ability to functionalize the 5-position of the pyridine ring allows for the introduction of various pharmacophores known to interact with targets in inflammatory cascades or microbial pathogens.

Oncology

Numerous kinase inhibitors and other anti-cancer agents feature a pyridine core. The synthetic versatility of this compound makes it an attractive starting point for the generation of libraries of compounds for screening against a panel of cancer cell lines and oncogenic targets.

Structure-Activity Relationship (SAR) Considerations

The development of potent and selective drug candidates from the this compound scaffold would heavily rely on systematic SAR studies. The logical progression of such an investigation is outlined below.

Caption: Logical Workflow for SAR Studies.

Conclusion and Future Directions

This compound represents a chemical entity with considerable, yet largely unexplored, potential in the field of medicinal chemistry. Its strategic combination of a modifiable bromine atom and other substituents that can influence pharmacokinetic properties makes it an attractive starting material for drug discovery campaigns. Future research efforts should focus on the systematic exploration of its reactivity in various coupling reactions and the biological evaluation of the resulting novel compounds. The development and publication of such studies will be crucial in unlocking the full potential of this promising scaffold for the creation of next-generation therapeutics. Researchers in the pharmaceutical industry and academia are encouraged to consider the inclusion of this compound in their library synthesis and lead discovery programs.

5-Bromo-3-methyl-2-propoxypyridine: A Versatile Heterocyclic Building Block for Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-methyl-2-propoxypyridine is a functionalized heterocyclic compound that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom, a methyl group, and a propoxy chain on a pyridine core, makes it an attractive starting material for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for key transformations and a summary of relevant data are presented to facilitate its use in research and development.

Introduction

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science.[1] Functionalized pyridines, particularly those bearing a halogen atom, are highly sought-after intermediates due to their propensity to undergo a variety of chemical transformations. This compound belongs to this important class of compounds. The bromine atom at the 5-position is strategically positioned for facile participation in cross-coupling reactions, allowing for the introduction of a wide array of substituents. The methyl group at the 3-position and the propoxy group at the 2-position can influence the electronic properties, solubility, and steric environment of the molecule and its derivatives, offering fine-tuning capabilities for target-oriented synthesis.

This guide will delve into the synthetic pathways to access this versatile building block, its key chemical reactions, and its potential applications in the development of novel chemical entities.

Synthesis of this compound

A practical synthetic route to this compound can be envisioned in two main steps: the synthesis of the 3-methyl-2-propoxypyridine precursor, followed by its regioselective bromination.

Synthesis of 3-methyl-2-propoxypyridine

The synthesis of 2-alkoxypyridines is commonly achieved through the nucleophilic substitution of a halogen at the 2-position of the pyridine ring with an alkoxide.[2][3] A general and efficient method involves the reaction of a 2-halopyridine with the corresponding alcohol in the presence of a strong base.

Experimental Protocol: Synthesis of 3-methyl-2-propoxypyridine

-

Materials: 2-Chloro-3-methylpyridine, propanol, sodium hydride (NaH), and anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add propanol (1.5 equivalents) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add a solution of 2-chloro-3-methylpyridine (1.0 equivalent) in anhydrous THF to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench carefully with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 3-methyl-2-propoxypyridine.

-

Bromination of 3-methyl-2-propoxypyridine

The bromination of the pyridine ring can be achieved using various brominating agents. For pyridine derivatives, electrophilic aromatic substitution reactions are common. The directing effects of the substituents on the pyridine ring will favor the introduction of the bromine atom at the 5-position.

Experimental Protocol: Synthesis of this compound

-

Materials: 3-methyl-2-propoxypyridine, N-bromosuccinimide (NBS), carbon tetrachloride (CCl4), and azobisisobutyronitrile (AIBN).

-

Procedure:

-

To a solution of 3-methyl-2-propoxypyridine (1.0 equivalent) in carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Physicochemical Properties and Spectroscopic Data

Table 1: Physicochemical Properties of Analogous Compounds

| Property | 5-Bromo-2-methoxypyridine | 2-Amino-5-bromo-3-methylpyridine |

| Molecular Formula | C₆H₆BrNO[4] | C₆H₇BrN₂[5] |

| Molecular Weight | 188.02 g/mol [4] | 187.04 g/mol [5] |

| Appearance | Light yellow liquid[6] | Solid[7] |

| Boiling Point | 80 °C/12 mmHg[4] | - |

| Melting Point | - | 88-95 °C[8] |

| Density | 1.453 g/mL at 25 °C[4] | - |

Spectroscopic Data of Analogous Compounds

-

¹H NMR (of 2-Amino-5-bromo-3-methylpyridine): The proton NMR spectrum would be expected to show signals for the aromatic protons on the pyridine ring, the amino protons, and the methyl protons.[9]

-

Mass Spectrometry (of 2-Amino-5-bromo-3-methylpyridine): The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for the bromine atom.[5]

-

Infrared Spectroscopy (of 2-Amino-5-bromo-4-methylpyridine): The IR spectrum would show characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the methyl and aromatic groups, and C=C and C=N stretching of the pyridine ring.[10]

Chemical Reactivity and Applications as a Building Block

The bromine atom at the 5-position of this compound is the primary site of reactivity, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound.[1] this compound can be coupled with various aryl- or vinylboronic acids or their esters to generate biaryl and vinyl-substituted pyridine derivatives.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).[11]

-

Procedure:

-

In a Schlenk flask, combine this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Table 2: Representative Yields for Suzuki Coupling of Analogous Bromopyridines

| Arylboronic Acid | Product | Catalyst / Base / Solvent | Yield (%) |

| Phenylboronic acid | 5-Phenyl-2-methylpyridin-3-amine | Pd(PPh₃)₄ / K₃PO₄ / Dioxane:H₂O | 85 |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | Pd(PPh₃)₄ / K₃PO₄ / Dioxane:H₂O | 82 |

| 3,5-Dimethylphenylboronic acid | 5-(3,5-Dimethylphenyl)-2-methylpyridin-3-amine | Pd(PPh₃)₄ / K₃PO₄ / Dioxane:H₂O | 88 |

| Data is for the coupling of 5-bromo-2-methylpyridin-3-amine and is intended to be representative.[9] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[12] this compound can be coupled with a variety of primary and secondary amines to produce N-substituted aminopyridine derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Bromo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Bromo-2-methoxypyridine | 13472-85-0 [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 9. 2-Amino-3-bromo-5-methylpyridine(17282-00-7) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-3-methyl-2-propoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds.[1][2] This reaction is of paramount importance in the fields of medicinal chemistry and materials science for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active compounds and functional materials. This document provides a detailed protocol for the Suzuki coupling of 5-Bromo-3-methyl-2-propoxypyridine with various arylboronic acids. The pyridine core is a prevalent scaffold in pharmaceuticals, and the ability to functionalize it at specific positions allows for the exploration of chemical space in drug discovery programs.

This compound is a key building block for the synthesis of a variety of substituted pyridine derivatives. The bromine atom at the 5-position is amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents. The methyl and propoxy groups at the 3- and 2-positions, respectively, influence the electronic properties and steric environment of the pyridine ring, which can impact the reactivity and outcome of the coupling reaction.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organic halide or triflate.[2] The catalytic cycle generally proceeds through three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2] A base is required to activate the organoboron compound for transmetalation.[3]

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates to achieve optimal yields.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DME)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.[1]

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/water, 4:1 v/v) to the flask via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

-

Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C).[1][4]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 2 to 24 hours.[1]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 5-aryl-3-methyl-2-propoxypyridine.

Data Presentation

The choice of catalyst, base, and solvent can significantly influence the yield of the Suzuki coupling reaction. The following tables summarize typical conditions and expected outcomes based on analogous reactions with bromopyridine derivatives.[1][4][5][6]

Table 1: Screening of Palladium Catalysts

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | Good to Excellent |

| 2 | PdCl₂(dppf) (3) | K₂CO₃ | DME | 80 | 2-4 | High |

| 3 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | High |

| 4 | Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (3) | KF | 1,4-Dioxane | 80-100 | 12-24 | Effective |

Table 2: Screening of Bases

| Entry | Catalyst | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | High |

| 2 | Pd(PPh₃)₄ | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | Potentially Higher |

| 3 | Pd(PPh₃)₄ | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | Often gives high yields |

| 4 | Pd(PPh₃)₄ | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | Moderate to High |

Table 3: Screening of Solvents

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | High |

| 2 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O (10:1) | 100 | 12 | High |

| 3 | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O (4:1) | 85 | 12 | Good to High |

| 4 | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile/H₂O (4:1) | 80 | 12 | Moderate to High |

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow for Suzuki Coupling

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-3-methyl-2-propoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized protocols for the palladium-catalyzed cross-coupling of 5-Bromo-3-methyl-2-propoxypyridine. This versatile building block is of significant interest for the synthesis of novel compounds in medicinal chemistry and materials science. The methodologies outlined are based on established procedures for structurally similar bromopyridines and serve as a robust starting point for reaction optimization.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity. For a substrate such as this compound, these reactions allow for the introduction of a wide variety of functional groups at the 5-position, paving the way for the creation of diverse molecular libraries for drug discovery and development. The electron-rich nature of the pyridine ring and the reactivity of the C-Br bond make it an excellent candidate for several key cross-coupling reactions.

Data Presentation: Reaction Conditions for Analogous Bromopyridines

The following tables summarize reaction conditions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of bromopyridine substrates analogous to this compound. These data provide a valuable reference for selecting starting conditions for your experiments.

Table 1: Suzuki-Miyaura Coupling of Bromopyridine Analogs [1][2][3][4]

| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15 | Moderate to Good |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |

| 4 | Arylboronic acid | NiCl₂(PCy₃)₂ (0.5) | - | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 12 | 83 |

Table 2: Sonogashira Coupling of Bromopyridine Analogs [3][5][6]

| Entry | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Terminal Alkyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | Good |

| 2 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 12 | 85-95 |

| 3 | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP (2) | DMSO | rt | 18 | High |

Table 3: Buchwald-Hartwig Amination of Bromopyridine Analogs [7][8][9]